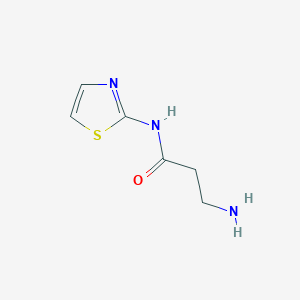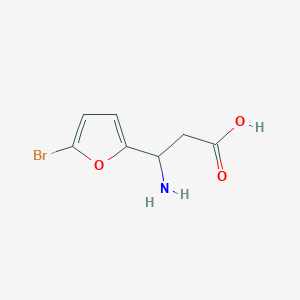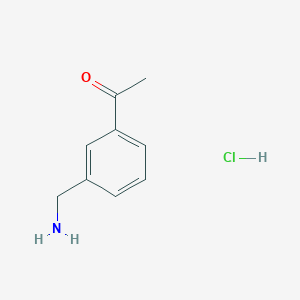
2-Acetoxy-3'-iodobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-3’-iodobenzophenone is a chemical compound with the CAS Number: 890099-25-9 and a linear formula of C15H11IO3 . It has a molecular weight of 366.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-iodobenzoyl)phenyl acetate . The InChI code for this compound is 1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-Acetoxy-3’-iodobenzophenone is 366.16 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediary
2-Acetoxy-3’-iodobenzophenone: is a valuable intermediate in organic synthesis. It is particularly useful in the preparation of various organic compounds, including complex drug molecules and other functional materials. Its role as an intermediary facilitates the introduction of the acetoxy group into target molecules, which can then undergo further chemical transformations .
Heterocyclic Compound Synthesis
This compound plays a crucial role in synthesizing heterocyclic compounds such as thiophene, furan, and pyrrole. These heterocycles are significant in pharmaceuticals, agrochemicals, and dyes. The iodine atom in 2-Acetoxy-3’-iodobenzophenone allows for subsequent functionalization through cross-coupling reactions.
Polymer Research
In polymer science, 2-Acetoxy-3’-iodobenzophenone is used to synthesize polymers like poly(vinyl chloride) and poly(methyl methacrylate). It can act as an initiator or modifier to introduce specific properties to the polymers, such as enhanced stability or altered optical characteristics.
Photocatalysis
Due to its ability to absorb light, 2-Acetoxy-3’-iodobenzophenone can be used in photocatalytic applications. It can initiate photopolymerization reactions or serve as a photosensitizer in various chemical processes, leading to the development of new materials and coatings .
Medicinal Chemistry
In medicinal chemistry, 2-Acetoxy-3’-iodobenzophenone is a precursor in the synthesis of various biologically active molecules. Its structural motif is found in several pharmaceutical agents, and its modification can lead to new drug candidates with potential therapeutic applications.
Material Science
The compound’s unique properties make it suitable for material science applications, particularly in creating advanced functional materials. Its incorporation into materials can impart desirable characteristics such as conductivity, fluorescence, or thermal stability.
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene, furan, and pyrrole.
Pharmacokinetics
Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Propiedades
IUPAC Name |
[2-(3-iodobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJCMYOMTKQOMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641568 |
Source


|
| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890099-25-9 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](3-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)


![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)




